molecular formula C21H16N6O8 B3828334 N-[4-(acetylamino)phenyl]-4-[(2,4,6-trinitrophenyl)amino]benzamide

N-[4-(acetylamino)phenyl]-4-[(2,4,6-trinitrophenyl)amino]benzamide

Cat. No. B3828334
M. Wt: 480.4 g/mol
InChI Key: JPUMATZRAIJIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as NATA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NATA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of NATA is based on its ability to undergo hydrolysis in the presence of proteases and peptidases, resulting in the release of the fluorescent 4-aminobenzamide moiety. The released 4-aminobenzamide moiety emits a strong fluorescence signal that can be detected using various analytical techniques, including fluorescence spectroscopy and HPLC.
Biochemical and Physiological Effects:
NATA has been shown to have minimal effects on biological systems, making it an ideal probe for studying various biological processes. NATA has been shown to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments. However, NATA can interfere with certain biochemical assays, and its use should be carefully controlled to avoid false-positive results.

Advantages and Limitations for Lab Experiments

NATA has several advantages over other fluorescent probes, including its high sensitivity, selectivity, and stability. Moreover, NATA can be easily synthesized in the laboratory, making it readily available for use in various experiments. However, NATA has some limitations, including its limited solubility in aqueous solutions, which can affect its sensitivity and selectivity.

Future Directions

There are several future directions for research on NATA, including the development of new synthetic methods for producing NATA with improved properties. Moreover, NATA can be used as a model compound for studying the mechanism of action of various enzymes, and its use can be extended to the development of new enzyme inhibitors. Additionally, NATA can be used as a probe for studying the redox state of cells and tissues, and its use can be extended to the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, N-[4-(acetylamino)phenyl]-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as NATA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NATA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research. NATA has several advantages over other fluorescent probes, including its high sensitivity, selectivity, and stability. Its use can be extended to the development of new diagnostic tools for various diseases.

Scientific Research Applications

NATA has been widely studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples. NATA has also been used as a model compound for studying the mechanism of action of various enzymes, including proteases and peptidases. Moreover, NATA has been used as a substrate for the determination of protease activity in various biological samples.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O8/c1-12(28)22-14-6-8-16(9-7-14)24-21(29)13-2-4-15(5-3-13)23-20-18(26(32)33)10-17(25(30)31)11-19(20)27(34)35/h2-11,23H,1H3,(H,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUMATZRAIJIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-4-(2,4,6-trinitroanilino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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